REACTION_CXSMILES
|
[NH2:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[O:11]CC2C=CC=CC=2)=[C:4]([O:19][CH3:20])[N:3]=1.C(O)C>[Pd].O1CCOCC1>[NH2:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[OH:11])=[C:4]([O:19][CH3:20])[N:3]=1
|
Name
|
2-amino-9-benzyloxy-6-methoxypurine
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
NC1=NC(=C2N=CN(C2=N1)OCC1=CC=CC=C1)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Type
|
CUSTOM
|
Details
|
was stirred under an atmosphere of hydrogen for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was then removed
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated to a white solid 2-amino-9-hydroxy-6-methoxypurine (190mg, 95%)
|
Reaction Time |
45 min |
Name
|
|
Type
|
|
Smiles
|
NC1=NC(=C2N=CN(C2=N1)O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |